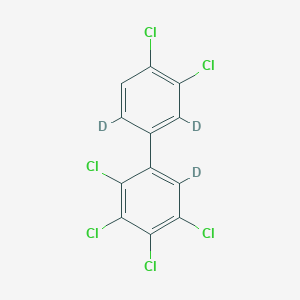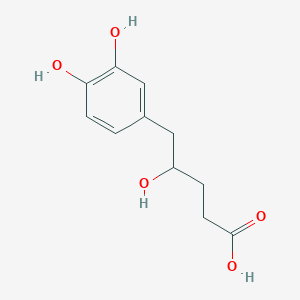
5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma,3,4-Trihydroxybenzenepentanoic Acid, also known by its IUPAC name 5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid, is a carbonyl compound with the molecular formula C11H14O5 . This compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and a pentanoic acid side chain. It is a manually annotated entity in the Chemical Entities of Biological Interest (ChEBI) database .
Análisis De Reacciones Químicas
Gamma,3,4-Trihydroxybenzenepentanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Gamma,3,4-Trihydroxybenzenepentanoic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of Gamma,3,4-Trihydroxybenzenepentanoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate electrons, making it a potential antioxidant. This compound may interact with reactive oxygen species (ROS) and neutralize them, thereby protecting cells from oxidative damage . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Gamma,3,4-Trihydroxybenzenepentanoic Acid can be compared with other similar compounds such as:
Catechol: A benzene derivative with two hydroxyl groups.
Gallic Acid: A benzene derivative with three hydroxyl groups and a carboxylic acid group.
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C11H14O5/c12-8(2-4-11(15)16)5-7-1-3-9(13)10(14)6-7/h1,3,6,8,12-14H,2,4-5H2,(H,15,16) |
Clave InChI |
JDBYFCLHVYVXCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(CCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



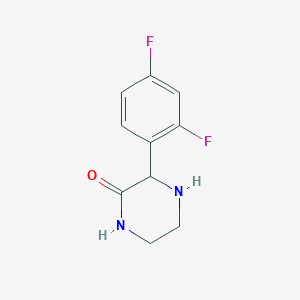

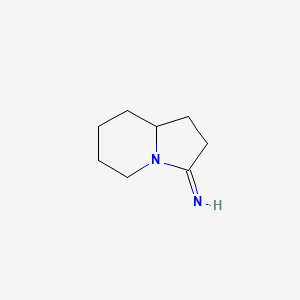
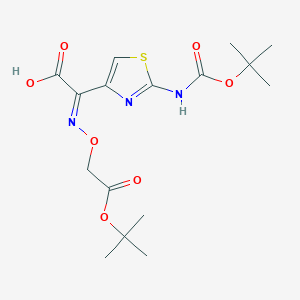
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
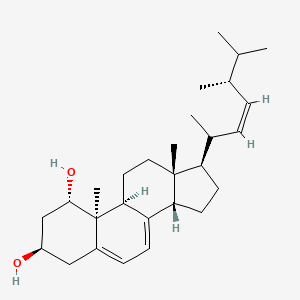
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
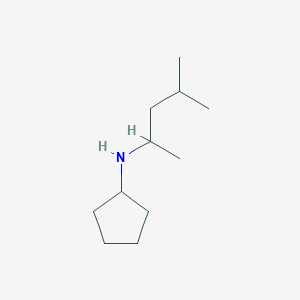
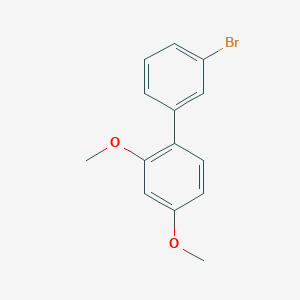
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
